molecular formula C12H17N3O B12613257 8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine CAS No. 918136-40-0

8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine

Katalognummer: B12613257
CAS-Nummer: 918136-40-0
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: DVNOCFJYMPLNKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C12H17N3O It belongs to the quinazoline family, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with ethyl iodide and dimethylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Methoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
  • 8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-one

Uniqueness

8-Ethoxy-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

918136-40-0

Molekularformel

C12H17N3O

Molekulargewicht

219.28 g/mol

IUPAC-Name

8-ethoxy-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C12H17N3O/c1-4-16-10-7-5-6-9-8(2)14-12(13-3)15-11(9)10/h5-8H,4H2,1-3H3,(H2,13,14,15)

InChI-Schlüssel

DVNOCFJYMPLNKP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C1NC(=NC)NC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.